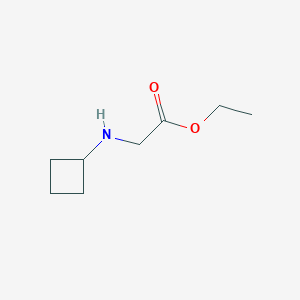

Ethyl 2-(cyclobutylamino)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(cyclobutylamino)acetate is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of an ethyl ester group and a cyclobutylamino group attached to an acetate backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(cyclobutylamino)acetate typically involves the reaction of cyclobutylamine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an organic solvent like ethanol or acetonitrile to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents

Biologische Aktivität

Ethyl 2-(cyclobutylamino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize important results.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₅N₁O₂

- Molecular Weight : 169.23 g/mol

The cyclobutyl group contributes to the compound's unique properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular signaling and proliferation.

- Receptor Binding : It has been suggested that the cyclobutyl group enhances binding affinity to certain receptors, potentially leading to therapeutic effects.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties against various pathogens.

- Anticancer Potential : Preliminary investigations have shown that it may inhibit cancer cell proliferation, particularly in specific cell lines.

- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation in experimental models.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation in lung cancer cell lines | |

| Anti-inflammatory | Reduces cytokine levels in vitro |

Case Studies

-

Anticancer Activity Study

- A study assessed the effects of this compound on A431 (epidermoid carcinoma) and H1975 (lung cancer) cell lines. Results indicated a significant reduction in cell viability with an IC50 value of approximately 150 nM, suggesting potent anticancer activity.

-

Antimicrobial Efficacy

- In another investigation, the compound was tested against various bacterial strains, showing notable inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for sensitive strains.

-

Inflammation Model

- An experimental model using lipopolysaccharide (LPS)-induced inflammation demonstrated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings

Recent studies have focused on optimizing the pharmacological properties of this compound through structural modifications. These modifications aim to enhance bioavailability and specificity towards biological targets.

Key Research Insights

- Binding Affinity : Structural analogs have shown improved binding affinities, indicating potential for drug development.

- Safety Profile : Toxicity studies reveal a favorable safety margin, with no significant cytotoxic effects observed at therapeutic concentrations.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 2-(cyclobutylamino)acetate serves as a crucial building block in the synthesis of novel bioactive molecules. Its structural characteristics enable it to interact with biological systems, making it a candidate for drug development.

- Therapeutic Potential : Compounds similar to this compound have shown promise in targeting various biological pathways. Research indicates that such compounds may exhibit anti-cancer properties by interacting with specific cellular receptors and enzymes involved in tumor growth and proliferation .

- Case Study : A study explored the synthesis of cyclobutyl derivatives that demonstrated selective inhibition of mutant epidermal growth factor receptor (EGFR) associated with non-small cell lung cancer. The findings suggested that modifications of the cyclobutyl group could enhance selectivity and potency against cancer cells .

Synthetic Organic Chemistry

The synthesis of this compound can be achieved through various methods, including the reaction of ethyl chloroacetate with cyclobutylamine. This reaction typically involves the use of bases such as sodium carbonate or potassium hydroxide under controlled conditions.

- Synthesis Method :

| Synthesis Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method 1 | Ethyl chloroacetate + Cyclobutylamine | Base catalyzed reaction | High |

Research has indicated that this compound may interact with several biological targets, which is crucial for understanding its pharmacodynamics.

- Biological Interactions : Studies suggest that this compound can influence neurotransmission pathways, potentially leading to therapeutic effects in neurological disorders .

- In Vitro Studies : Various assays have been conducted to evaluate the cytotoxicity and efficacy of derivatives of this compound against different cancer cell lines. For instance, compounds derived from this structure were tested against MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells, showing varying degrees of inhibition .

Eigenschaften

IUPAC Name |

ethyl 2-(cyclobutylamino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-9-7-4-3-5-7/h7,9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOLOFIECHQMLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1CCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10521852 |

Source

|

| Record name | Ethyl N-cyclobutylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10521852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742015-31-2 |

Source

|

| Record name | Ethyl N-cyclobutylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10521852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.